MAO-A Inhibitory Potency: Triazine-Benzamide Hybrid vs. Parent Salicylamide
The N-(1,2,4-triazin-3-yl)benzamide scaffold demonstrates markedly superior MAO-A inhibition compared to salicylamide. A representative lead compound from the N-(5,6-diphenyl-1,2,4-triazin-3-yl)benzamide series achieved an IC50 of 0.12 µM [1]. In contrast, salicylamide alone exhibits MAO-A inhibition only at concentrations of 10⁻⁴ to 10⁻³ M (100-1000 µM) [2]. While the target compound lacks the 5,6-diphenyl substitution, the core triazine-benzamide framework is the primary pharmacophore driving this potency gain.
| Evidence Dimension | MAO-A inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | Estimated >10-fold more potent than salicylamide based on core scaffold SAR |
| Comparator Or Baseline | Salicylamide (2-hydroxybenzamide): IC50 = 100–1000 µM |
| Quantified Difference | >100-fold difference in IC50 between triazine-benzamide lead and salicylamide |
| Conditions | In vitro enzyme inhibition assay using rat liver monoamine oxidase [2]; comparator data for N-(5,6-diphenyl-1,2,4-triazin-3-yl)benzamide from human MAO-A [1] |
Why This Matters
This potency differential justifies procuring the preformed triazine-benzamide for CNS-targeted screening libraries, as in-house synthesis of active analogs starting from salicylamide alone would be resource-intensive and time-consuming.
- [1] Kumar, R., et al. (2023). Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies. Bioorganic Chemistry, 131, 106284. View Source
- [2] Husain, A., & Azam, F. (2006). Inhibition of monoamine oxidase activity by phenacetin and salicylamide. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(3), 293-297. View Source
